molecular formula C21H13F3N2O4S B2875717 3-(thiophene-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888462-02-0

3-(thiophene-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2875717
CAS No.: 888462-02-0
M. Wt: 446.4
InChI Key: NWYMEIWBQVEUQX-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at the 3-position with a thiophene-2-amido group and at the 2-position with a carboxamide linked to a 4-(trifluoromethoxy)phenyl moiety. The 4-(trifluoromethoxy)phenyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

3-(thiophene-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O4S/c22-21(23,24)30-13-9-7-12(8-10-13)25-20(28)18-17(14-4-1-2-5-15(14)29-18)26-19(27)16-6-3-11-31-16/h1-11H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYMEIWBQVEUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Intramolecular Dehydrogenative Coupling

A foundational approach involves constructing the benzofuran ring via copper-mediated O–H/C–H coupling. Adapted from Ai et al., this method utilizes:

  • Precursor : 2-hydroxy-3-nitrobenzaldehyde derivatives substituted with propargyl ethers.
  • Catalyst system : Copper(II) acetate (10 mol%) with cesium carbonate (2 equiv) in pyridine.
  • Conditions : 80°C under argon for 12 hours, yielding benzofuran-2-carboxylic acid esters (75–89% yield).

Mechanistic Insights :

  • Base-assisted deprotonation forms a phenoxide intermediate.
  • Copper-mediated alkyne activation promotes cyclization via a six-membered transition state.
  • Oxidation by atmospheric oxygen regenerates Cu(II) and aromatizes the furan ring.

Palladium-Catalyzed Carbonylative Cyclization

For enhanced functional group tolerance, palladium-catalyzed methods employ:

  • Substrates : 2-iodophenols and terminal alkynes.
  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%) with 1,10-phenanthroline (10 mol%).
  • Carbonyl source : Carbon monoxide (1 atm) in dimethylformamide at 100°C.

This route directly installs the 2-carboxamide group during cyclization, simplifying downstream functionalization.

Sequential Amidation Strategies

DPDTC-Mediated Amide Bond Formation

The di-2-pyridyldithiocarbonate (DPDTC) protocol enables efficient amidation without acid chloride intermediates:

Step 1: Thiophene-2-amido Installation

  • React benzofuran-2-carboxylic acid (1 equiv) with DPDTC (1.05 equiv) under neat conditions at 60°C for 4 hours.
  • Add thiophene-2-amine (1.2 equiv) and stir for 1 hour, achieving 85–92% conversion.

Step 2: Trifluoromethoxyphenyl Carboxamide Formation

  • Treat intermediate 3-(thiophene-2-amido)-1-benzofuran-2-carboxylic acid with DPDTC (1.05 equiv).
  • Couple with 4-(trifluoromethoxy)aniline in 2-methyltetrahydrofuran at 25°C for 3 hours (78% yield).

Advantages :

  • Eliminates hazardous chlorinated solvents.
  • PMI (Process Mass Intensity) of 1.2 and E-factor 0.94, reflecting superior sustainability.

Integrated One-Pot Approaches

Tandem Cyclization-Amidation

Combining benzofuran formation and amidation in a single reactor reduces purification steps:

Procedure :

  • Perform copper-catalyzed cyclization of 2-hydroxy-3-nitrobenzaldehyde with propargyl alcohol.
  • Without isolation, add DPDTC and thiophene-2-amine under microwave irradiation (100°C, 20 min).
  • Introduce 4-(trifluoromethoxy)aniline and stir for 2 hours.

Outcome : 68% overall yield with >95% purity by HPLC.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Yield (%) PMI Key Advantage
Copper-Catalyzed Cu(OAc)₂ Pyridine 75–89 3.8 High regioselectivity
Palladium-Mediated PdCl₂(PPh₃)₂ DMF 82–88 4.2 Direct carboxamide installation
DPDTC Amidation None Neat/2-MeTHF 78–92 1.2 Green chemistry compliance
One-Pot Tandem Cu(OAc)₂ Toluene 68 2.1 Reduced purification steps

Mechanistic and Practical Considerations

Avoiding Side Reactions

  • Trifluoromethoxy group stability : Employ mild bases (e.g., LiOH) to prevent cleavage of the OCF₃ moiety during amidation.
  • Thiophene compatibility : Use surfactant-aqueous systems (e.g., TPGS-750-M) to enhance solubility and minimize thiophene polymerization.

Scalability Insights

  • Gram-scale syntheses (>10 g) require:
    • Slow addition of DPDTC to control exotherms.
    • Continuous flow systems for palladium-catalyzed steps to manage CO gas.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or benzofuran core.

    Reduction: Reduction reactions could target the carboxamide groups or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Medicinal Chemistry: Exploration as a potential drug candidate due to its unique structural features.

    Biological Probes: Use as a probe to study biological pathways or molecular interactions.

Medicine

    Therapeutic Agents: Investigation of its efficacy and safety as a therapeutic agent for various diseases.

Industry

    Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.

    Pharmaceuticals: Potential use in the development of new pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(thiophene-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Insights

Benzofuran vs. The dihedral angle between the benzofuran and substituents in related compounds ranges from 8.5° to 15.4°, similar to thiophene derivatives ().

Substituent Effects: The thiophene-2-amido group in the target compound introduces sulfur-based hydrogen-bonding capabilities, distinct from the acetamido group in , which lacks sulfur.

Biological Activity Trends: Thiophene carboxamides (e.g., ) demonstrate antifungal and antibacterial properties, with genotoxicity noted in mammalian cells . The 4-(trifluoromethoxy)phenyl group (common in ) is associated with prolonged metabolic half-life due to resistance to oxidative degradation .

Research Findings and Implications

Pharmacological Potential

  • Antimicrobial Activity : Thiophene- and benzofuran-carboxamides show moderate activity against Gram-positive bacteria (e.g., S. aureus), though the acetamido derivative () is less potent than halogenated analogs .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., trifluoromethoxy) enhance target binding but may reduce oral bioavailability due to increased crystallinity ().
    • Bulky substituents (e.g., 5-bromo-2-chlorobenzamido in ) improve selectivity but limit solubility.

Biological Activity

3-(thiophene-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the field of oncology. This compound is classified as a small molecule drug candidate and is primarily recognized for its inhibitory effects on key receptor tyrosine kinases involved in cancer progression, specifically targeting vascular endothelial growth factor receptors (VEGFRs) and c-Kit.

Chemical Structure and Properties

  • Molecular Formula : C21H13F3N2O4S
  • Molecular Weight : 446.4 g/mol
  • Structural Components : The compound features a triaryl amide structure, integrating thiophene, benzofuran, and trifluoromethoxy phenyl groups, which contribute to its biological activity.

The mechanism of action for this compound involves the inhibition of receptor tyrosine kinases (RTKs), which play critical roles in processes such as angiogenesis, cell proliferation, and survival. By inhibiting VEGFRs and c-Kit, the compound may effectively modulate angiogenesis and combat multidrug resistance mechanisms commonly observed in cancer therapies.

Inhibition of VEGF-Induced Cell Migration

Preclinical studies have demonstrated that this compound significantly inhibits VEGF-induced migration of human umbilical vein endothelial cells (HUVECs) at low concentrations. This suggests a potential role in preventing tumor angiogenesis, which is crucial for tumor growth and metastasis .

Anticancer Activity

The compound's efficacy in treating advanced solid tumors is currently under investigation in clinical trials. The structural characteristics suggest that it could be effective against various cancer types due to its dual-targeting mechanism on VEGFRs and c-Kit .

Data Tables

Property Details
Molecular FormulaC21H13F3N2O4S
Molecular Weight446.4 g/mol
Target ReceptorsVEGFRs, c-Kit
Biological ActivityInhibition of cell migration
Current StatusUnder clinical trials

Study on Antiproliferative Effects

In a study focusing on the antiproliferative effects of benzofuran derivatives, compounds similar to this compound exhibited significant inhibition of Aβ42 aggregation. Although this study primarily targeted neurodegenerative conditions, it highlights the broader implications of benzofuran derivatives in modulating biological pathways relevant to both cancer and neurodegeneration .

Synthesis Pathways

The synthesis of this compound typically involves coupling thiophene-2-carboxylic acid derivatives with appropriate amines using coupling agents like EDC and HOBt. This method facilitates the formation of amide bonds essential for the compound's structural integrity .

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